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Compound of Interest

Compound Name: Bicyclo[3.1.1]heptan-6-one

Cat. No.: B15216112 Get Quote

An In-depth Technical Guide to Norpinan-6-one
For Researchers, Scientists, and Drug Development Professionals

Introduction
Norpinan-6-one, systematically named bicyclo[3.1.1]heptan-6-one, is a bicyclic ketone with a

rigid carbon framework. Its unique structural properties make it an interesting building block in

synthetic organic chemistry and a potential scaffold in medicinal chemistry. This guide provides

a comprehensive overview of the known physical and chemical properties of norpinan-6-one,

along with a proposed synthetic protocol and relevant spectroscopic information. Due to the

limited availability of experimental data in the public domain, some of the presented data are

computed or estimated based on analogous structures.

Physical Properties
The physical properties of norpinan-6-one are summarized in the table below. It is important to

note that most of the available data are computed, as experimental values for properties such

as melting and boiling points are not readily found in the literature.[1]
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Property Value Source

Molecular Formula C₇H₁₀O PubChem[1]

Molecular Weight 110.15 g/mol PubChem[1]

Appearance

Not available (likely a liquid or

low-melting solid at room

temperature)

-

Melting Point Not available -

Boiling Point Not available -

Density Not available -

Solubility

Not available (expected to

have limited solubility in water

and good solubility in organic

solvents)

-

XLogP3 1.1 PubChem (Computed)[1]

Topological Polar Surface Area 17.1 Å² PubChem (Computed)[1]

CAS Number 13756-55-3 PubChem[1]

Chemical Properties
Reactivity
The chemical reactivity of norpinan-6-one is primarily dictated by the presence of the ketone

functional group within a strained bicyclic system. Key reactive sites include:

The Carbonyl Carbon: This electrophilic center is susceptible to nucleophilic attack.

Reactions such as reductions (to form norpinan-6-ol), Grignard reactions, and Wittig

reactions are expected to occur at this position.

α-Carbons: The carbons adjacent to the carbonyl group possess acidic protons and can be

deprotonated to form enolates. These enolates can then participate in various alkylation and

condensation reactions. The stereoselectivity of these reactions is influenced by the rigid

bicyclic framework.
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Stability
Norpinan-6-one is expected to be a relatively stable compound under standard laboratory

conditions. However, like other ketones, it may be susceptible to degradation under strongly

acidic or basic conditions, or in the presence of strong oxidizing or reducing agents.

Spectroscopic Data
Specific experimental spectroscopic data for norpinan-6-one is not widely available. The

following are predicted spectroscopic characteristics based on the structure and data from

similar bicyclic ketones.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of norpinan-6-one is expected to be complex due to the rigid bicyclic

structure and the resulting diastereotopic protons. The chemical shifts would likely fall in the

following regions:

Bridgehead Protons: These would likely appear as multiplets in the downfield region of the

aliphatic spectrum, influenced by the adjacent carbonyl group.

Methylene Protons: The various methylene protons would give rise to a series of complex

multiplets in the upfield region, with their chemical shifts and coupling constants being highly

dependent on their stereochemical environment.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to show seven distinct signals, corresponding to the

seven carbon atoms in the molecule.

Carbonyl Carbon: A characteristic peak in the downfield region, typically around 200-220

ppm.

Bridgehead Carbons: Peaks in the aliphatic region, shifted downfield due to their proximity to

the carbonyl group.

Methylene Carbons: Several peaks in the upfield aliphatic region.
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Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of norpinan-6-one is expected to show a strong, sharp absorption band

characteristic of a strained cyclic ketone.

C=O Stretch: A strong absorption in the range of 1720-1750 cm⁻¹. The exact position will be

influenced by the ring strain of the bicyclo[3.1.1]heptane system.

C-H Stretch (sp³): Multiple bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (Predicted)
The mass spectrum of norpinan-6-one would show a molecular ion peak (M⁺) at m/z = 110.

The fragmentation pattern would be characteristic of a bicyclic ketone, likely involving α-

cleavage and other rearrangements.

Experimental Protocols
Proposed Synthesis of Norpinan-6-one
A plausible and common method for the synthesis of norpinan-6-one is the oxidation of the

corresponding secondary alcohol, norpinan-6-ol (bicyclo[3.1.1]heptan-6-ol). Several oxidation

reagents can be employed for this transformation, with Swern oxidation being a mild and

effective choice.

Reaction: Oxidation of Norpinan-6-ol to Norpinan-6-one.

Reagents and Materials:

Norpinan-6-ol

Oxalyl chloride

Dimethyl sulfoxide (DMSO)

Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous
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Argon or Nitrogen gas supply

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)

Magnetic stirrer and stir bar

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a

dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).

Activation of DMSO: Anhydrous dichloromethane (DCM) is added to the flask, followed by

dimethyl sulfoxide (DMSO). The solution is cooled to -78 °C using a dry ice/acetone bath.

Formation of the Activating Agent: A solution of oxalyl chloride in anhydrous DCM is added

dropwise to the cooled DMSO solution via the dropping funnel. The reaction mixture is stirred

at -78 °C for 15-30 minutes.

Addition of Alcohol: A solution of norpinan-6-ol in anhydrous DCM is added dropwise to the

reaction mixture at -78 °C. The mixture is stirred for 1-2 hours at this temperature.

Addition of Base: Triethylamine (Et₃N) is added dropwise to the reaction mixture at -78 °C.

After the addition is complete, the cooling bath is removed, and the reaction is allowed to

warm to room temperature and stirred for 1-2 hours.

Work-up: Water is added to the reaction mixture to quench the reaction. The organic layer is

separated, and the aqueous layer is extracted with DCM. The combined organic layers are

washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed

under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

afford pure norpinan-6-one.

Note: This is a general procedure for a Swern oxidation and may require optimization for this

specific substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15216112#physical-and-chemical-properties-of-
norpinan-6-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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